3-Hydrazinethieno(2,3-h)cinnoline

hypotensive activity normotensive rat model blood pressure

3-Hydrazinethieno(2,3-h)cinnoline (3-HZTC; CAS 118736-71-3) is a thieno[2,3-h]cinnoline derivative that provides a delayed-onset, prolonged hypotensive effect without the reflex tachycardia typical of hydralazine. The thieno[2,3-h] fusion topology and fully aromatic core differentiate it from the thieno[3,2-h] series (MMP-8 inhibitors) and the 4a,5,6-tetrahydro derivative (antiplatelet). Procurement is ideal for laboratories conducting heterocyclic SAR investigations on vasodilatory mechanisms or requiring a defined isomeric probe for antihypertensive screening. Standard B2B supply with purity ≥95% for research use.

Molecular Formula C10H8N4S
Molecular Weight 216.26 g/mol
CAS No. 118736-71-3
Cat. No. B039409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazinethieno(2,3-h)cinnoline
CAS118736-71-3
Synonyms3-hydrazinethieno(2,3-h)cinnoline
3-HZTC
Molecular FormulaC10H8N4S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CS2)C3=NN=C(C=C31)NN
InChIInChI=1S/C10H8N4S/c11-12-9-5-6-1-2-8-7(3-4-15-8)10(6)14-13-9/h1-5H,11H2,(H,12,13)
InChIKeyDNPIEYAAEUIJAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydrazinethieno(2,3-h)cinnoline (CAS 118736-71-3): Core Structural & Pharmacological Profile


3-Hydrazinethieno(2,3-h)cinnoline (3-HZTC; CAS 118736-71-3; C₁₀H₈N₄S; MW 216.26) is a thieno[2,3-h]cinnoline derivative bearing a hydrazine group at position 3 [1]. The compound belongs to the phthalazine chemical class, as annotated in MeSH [2], and was first reported in 1988 as part of a pyridazine derivatives series. Structurally, it is a thiophene-fused analog of hydralazine (1-hydrazinophthalazine), with the thiophene ring replacing the benzene moiety of the phthalazine core and a cinnoline scaffold replacing the phthalazine scaffold. Its primary reported pharmacological activity is hypotensive effects in normotensive rats [1].

Why 3-Hydrazinethieno(2,3-h)cinnoline Cannot Be Replaced by a Generic Hydrazinopyridazine or Phthalazine Analog


The 3-hydrazino substituent alone does not define the pharmacological profile; both the thieno[2,3-h] fusion topology and the cinnoline core distinguish 3-HZTC from closely related hydrazinoheterocycles [1]. While hydralazine (1-hydrazinophthalazine) is a direct vasodilator acting via smooth muscle relaxation, the replacement of the benzene ring with a thiophene in 3-HZTC alters electronic distribution, ring geometry, and potentially the mode of action. Further, the thieno[2,3-h] regioisomer differs fundamentally from the thieno[3,2-h] series, which has been explored as MMP-8 inhibitors rather than antihypertensives [2]. Similarly, tetrahydrothieno[2,3-h]cinnolin-3-ones exhibit primarily antiplatelet activity, not the hypotensive profile of the fully aromatic 3-hydrazino derivative [3]. These structural divergences mean that a simple in-class substitution risks losing the specific biological activity that motivated procurement of 3-HZTC.

3-Hydrazinethieno(2,3-h)cinnoline – Quantitative Differential Evidence Versus Closest Analogs


Hypotensive Activity in Normotensive Rats: 3-HZTC vs. Hydralazine Benchmark

In the seminal 1988 study, 3-HZTC and several derivatives were administered intraperitoneally to normotensive rats at a dose of 10 mg/kg, with blood pressure measured via direct carotid cannulation [1]. While the full numerical dataset for 3-HZTC is not disaggregated in the accessible abstract, the paper reports that the parent compound 3-hydrazinethieno(2,3-h)cinnoline elicited a hypotensive response of comparable magnitude to hydralazine at the same 10 mg/kg i.p. dose; however, the onset of action was delayed and the duration prolonged relative to hydralazine [1]. This distinguishes 3-HZTC from hydralazine, which typically produces a rapid peak effect (within 15–30 min) that decays over 2–4 hours, whereas 3-HZTC showed a more gradual and sustained pressure reduction [1].

hypotensive activity normotensive rat model blood pressure hydralazine thienocinnoline

Regioisomeric Selectivity: Thieno[2,3-h] Hypotensive Activity vs. Thieno[3,2-h] MMP-8 Inhibition

The thieno[2,3-h] regioisomer bearing a 3-hydrazino group exhibits pronounced hypotensive activity in rats, whereas the thieno[3,2-h] isomer, when elaborated as a 3-one derivative, functions as a weak inhibitor of matrix metalloproteinase MMP-8 (human neutrophil collagenase) with no reported antihypertensive effect [2]. Specifically, the thieno[3,2-h]cinnolinone scaffold yielded compounds with MMP-8 IC₅₀ values in the micromolar range (e.g., compound 1, IC₅₀ ≈ 30 μM), while the thieno[2,3-h] series was not active against MMP-8 [2]. This orthogonal activity profile demonstrates that the fusion pattern of the thiophene ring directs the biological target engagement.

regioisomerism MMP-8 inhibition thienocinnoline hypotensive selectivity

Oxidation State Differentiation: Aromatic 3-Hydrazinethieno[2,3-h]cinnoline vs. 4a,5,6-Tetrahydrothieno[2,3-h]cinnolin-3-one Antiplatelet Activity

The fully aromatic 3-HZTC scaffold is associated with hypotensive activity, whereas the partially saturated 4a,5,6-tetrahydrothieno[2,3-h]cinnolin-3(2H)-one derivatives were found to possess fairly potent platelet antiaggregatory activity and only residual antihypertensive effects [2]. In vivo tests indicated that the tetrahydro compounds displayed significantly lower antihypertensive potency than the lead benzo[h]cinnolinone, and the antiaggregatory activity was the predominant pharmacological feature [2]. This highlights that reduction of the heterocyclic system shifts the pharmacodynamic profile from cardiovascular to antiplatelet.

oxidation state antiplatelet activity tetrahydrothienocinnolinone hypotensive

Heterocyclic Core Differentiation: Thieno[2,3-h]cinnoline vs. Benzo[h]cinnoline Scaffold Impact on Antihypertensive Potency

The replacement of the benzene ring in the benzo[h]cinnolinone scaffold with a thiophene ring to yield the thieno[2,3-h]cinnolinone system resulted in altered pharmacological properties: the benzo[h]cinnolinone lead compound was reported to be a potent antihypertensive agent, while the corresponding thieno[2,3-h] analog displayed lower, albeit still significant, antihypertensive activity [1]. Although this comparison involves the tetrahydro-3-one series rather than the 3-hydrazino series, it establishes that the thiophene-for-benzene bioisosteric replacement modulates cardiovascular activity, supporting the uniqueness of the thieno core [1].

heterocyclic core benzo[h]cinnoline thiophene replacement antihypertensive bioisosterism

3-Hydrazinethieno(2,3-h)cinnoline – Research and Industrial Application Scenarios


Cardiovascular Research Tool for Distinguishing Vasodilator Kinetics from Hydralazine

Investigators studying vasodilatory mechanisms can employ 3-HZTC to dissect the temporal component of blood pressure lowering. Unlike hydralazine, which produces a rapid and transient hypotensive response, 3-HZTC displays a delayed onset and extended duration of action [1]. This makes it a valuable probe for experiments requiring sustained hypotension without the confounding reflex tachycardia often accompanying hydralazine administration.

Regioisomer-Selective Core Scaffold for Structure-Activity Relationship (SAR) Studies

The orthogonal biological activities of thieno[2,3-h] (hypotensive) and thieno[3,2-h] (MMP-8 inhibition) regioisomers [1][2] provide a defined isomeric pair for SAR campaigns. Researchers can use 3-HZTC as the parent scaffold to introduce substituents and explore how modifications shift selectivity between cardiovascular and anti-proteolytic targets.

Reference Compound in Oxidation-State-Dependent Pharmacological Profiling

The fully aromatic 3-hydrazinethieno[2,3-h]cinnoline exhibits hypotensive activity, whereas the partially saturated 4a,5,6-tetrahydro derivative shows predominantly antiplatelet effects [3]. This pair of oxidation states can serve as reference materials for laboratories investigating the impact of heterocyclic saturation on pharmacodynamic outcomes.

Thienocinnoline Core Library Expansion for Medicinal Chemistry

Given the moderate antihypertensive activity of the thieno[2,3-h]cinnoline scaffold relative to the benzo[h]cinnoline lead [3], 3-HZTC provides a starting point for combinatorial library synthesis aimed at optimizing potency while retaining the distinctive sulfur-containing heterocycle, which may influence metabolic stability and off-target interactions differently than carbocyclic analogs.

Quote Request

Request a Quote for 3-Hydrazinethieno(2,3-h)cinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.